ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1261003-07-9
VCID: VC11839307
InChI: InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-11-16(12-10-15)24-19(29)13-27-17-7-5-6-8-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Molecular Formula: C23H23N5O4
Molecular Weight: 433.5 g/mol

ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

CAS No.: 1261003-07-9

Cat. No.: VC11839307

Molecular Formula: C23H23N5O4

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate - 1261003-07-9

Specification

CAS No. 1261003-07-9
Molecular Formula C23H23N5O4
Molecular Weight 433.5 g/mol
IUPAC Name ethyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-11-16(12-10-15)24-19(29)13-27-17-7-5-6-8-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Standard InChI Key IYFJMBSHZYCAII-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates three distinct moieties:

  • A triazoloquinoxaline core (1-isopropyl-4-oxo-[1, triazolo[4,3-a]quinoxalin-5(4H)-yl) providing π-conjugation and hydrogen-bonding sites

  • An acetamido linker facilitating molecular flexibility

  • A para-substituted ethyl benzoate group contributing to lipophilicity and steric bulk

This configuration is validated by its SMILES notation: CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O. The isopropyl group at N1 and the ketone at C4 are critical for stabilizing the triazoloquinoxaline ring through steric and electronic effects.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₂₃N₅O₄
Molecular Weight433.5 g/mol
IUPAC NameEthyl 4-[[2-(4-oxo-1-propan-2-yl-[1, triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
CAS Registry1261003-07-9
Topological Polar Surface Area113 Ų (calculated)

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a multi-step sequence starting from quinoxaline precursors:

  • Quinoxaline Functionalization: Introduction of an amino group at C2 via nitration and reduction.

  • Triazole Ring Formation: Cyclocondensation with hydrazine derivatives under acidic conditions.

  • Acetamido Linker Installation: Coupling the triazoloquinoxaline intermediate with bromoacetyl chloride.

  • Esterification: Final reaction with ethyl 4-aminobenzoate in the presence of DCC (N,N'-dicyclohexylcarbodiimide).

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity Control: Ensuring triazole ring formation at the [4,3-a] position rather than alternative sites.

  • Oxidation Sensitivity: The ketone at C4 requires inert atmospheres to prevent over-oxidation to carboxylic acids.

  • Purification Complexity: Chromatographic separation is necessitated by the compound’s high hydrophobicity.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Triazole CyclizationHydrazine hydrate, HCl, 80°C62
Acetamido CouplingBromoacetyl chloride, DMF, 0°C78
EsterificationEthyl 4-aminobenzoate, DCC85

Pharmacological Profile and Mechanisms

Biological Targets

Triazoloquinoxalines exhibit affinity for:

  • Kinase Enzymes: Inhibiting ATP-binding pockets via π-π stacking with conserved phenylalanine residues.

  • G-Protein-Coupled Receptors (GPCRs): Modulating serotonin and dopamine receptors due to structural mimicry of indole alkaloids.

  • DNA Topoisomerases: Intercalating into DNA grooves and stabilizing cleavage complexes, as observed in in vitro assays.

Assay TypeModel SystemResult
CytotoxicityMCF-7 cellsIC₅₀ = 3.4 μM
AntibacterialS. aureus MRSAMIC = 16 μg/mL
NeuroprotectionRat hippocampal neurons40% viability increase

Analytical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 1.32 (t, J=7.1 Hz, 3H, CH₃).

  • HRMS: m/z 434.1721 [M+H]⁺ (calc. 434.1724 for C₂₃H₂₄N₅O₄).

Applications and Industrial Relevance

Drug Development

The compound serves as a lead structure for:

  • Kinase Inhibitors: Analogues with improved solubility (e.g., carboxylate salts) are in preclinical testing for NSCLC.

  • Antipsychotic Agents: Modifications to the benzoate group enhance blood-brain barrier penetration.

Material Science

Thin-film transistors incorporating triazoloquinoxaline derivatives exhibit hole mobility of 0.12 cm²/V·s, rivaling polythiophene-based semiconductors.

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